molecular formula C9H16O B12594603 (2R)-2-ethylhept-5-yn-1-ol CAS No. 874771-08-1

(2R)-2-ethylhept-5-yn-1-ol

Cat. No.: B12594603
CAS No.: 874771-08-1
M. Wt: 140.22 g/mol
InChI Key: ZPHMMEXHMVKNMD-SECBINFHSA-N
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Description

(2R)-2-ethylhept-5-yn-1-ol: is an organic compound with a unique structure characterized by an ethyl group attached to the second carbon of a hept-5-yn-1-ol backbone. This compound is notable for its chiral center at the second carbon, which gives it specific stereochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-ethylhept-5-yn-1-ol typically involves the following steps:

    Alkyne Addition: The initial step involves the addition of an ethyl group to a hept-5-yne precursor. This can be achieved through various methods, including the use of organometallic reagents such as ethylmagnesium bromide.

    Hydroboration-Oxidation: The alkyne is then subjected to hydroboration-oxidation to introduce the hydroxyl group at the first carbon. This step involves the use of borane (BH3) followed by hydrogen peroxide (H2O2) in an alkaline medium.

    Chiral Resolution: To obtain the (2R) enantiomer, chiral resolution techniques such as chromatography or the use of chiral catalysts may be employed.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-2-ethylhept-5-yn-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, H2/Pd

    Substitution: Alkyl halides, acyl chlorides

Major Products:

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alkanes, alkenes

    Substitution: Ethers, esters

Scientific Research Applications

Chemistry: (2R)-2-ethylhept-5-yn-1-ol is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the development of enantiomerically pure compounds.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways involving chiral alcohols.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, flavors, and fragrances due to its unique structural properties.

Mechanism of Action

The mechanism by which (2R)-2-ethylhept-5-yn-1-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The chiral center at the second carbon allows for selective binding to chiral receptors, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

    (2S)-2-ethylhept-5-yn-1-ol: The enantiomer of (2R)-2-ethylhept-5-yn-1-ol with opposite stereochemistry.

    Hept-5-yn-1-ol: The parent compound without the ethyl group.

    2-ethylhex-5-yn-1-ol: A structural isomer with a different carbon chain length.

Uniqueness: this compound is unique due to its specific (2R) configuration, which imparts distinct stereochemical properties. This configuration can significantly influence the compound’s reactivity, binding affinity, and overall biological activity compared to its enantiomer and structural isomers.

Properties

CAS No.

874771-08-1

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(2R)-2-ethylhept-5-yn-1-ol

InChI

InChI=1S/C9H16O/c1-3-5-6-7-9(4-2)8-10/h9-10H,4,6-8H2,1-2H3/t9-/m1/s1

InChI Key

ZPHMMEXHMVKNMD-SECBINFHSA-N

Isomeric SMILES

CC[C@H](CCC#CC)CO

Canonical SMILES

CCC(CCC#CC)CO

Origin of Product

United States

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